(1S)-6-iodoindan-1-ol
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Overview
Description
(1S)-6-iodoindan-1-ol is an organic compound characterized by an indane structure with an iodine atom at the 6th position and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method is the electrophilic substitution reaction where indan-1-ol is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-6-iodoindan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The iodine atom can be reduced to form the corresponding indan-1-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Indan-1-one derivatives.
Reduction: Indan-1-ol.
Substitution: Various substituted indan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-6-iodoindan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-6-iodoindan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indan-1-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
6-bromoindan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-chloroindan-1-ol: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.
Uniqueness
(1S)-6-iodoindan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens make this compound particularly interesting for various applications.
Properties
Molecular Formula |
C9H9IO |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(1S)-6-iodo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1 |
InChI Key |
USXYKQVOYCPSFP-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=C(C=C2)I |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)I |
Origin of Product |
United States |
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